Product packaging for Ferric fructose(Cat. No.:CAS No. 12286-76-9)

Ferric fructose

Cat. No.: B085060
CAS No.: 12286-76-9
M. Wt: 275.1 g/mol
InChI Key: SPNHUEKXVKBAQQ-WMUOJARJSA-N
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Description

Historical Context of Iron-Carbohydrate Complex Investigation

The investigation of iron-carbohydrate complexes has a rich history, driven initially by the need to develop safer and more effective treatments for iron deficiency. Early parenteral iron formulations developed in the mid-20th century, such as colloidal ferric hydroxide (B78521) preparations, were often associated with toxic reactions due to the rapid release of labile iron. mdpi.com This spurred the development of formulations where the iron core is complexed with a carbohydrate shell, which slows the release of elemental iron. mdpi.comd-nb.infotandfonline.com

The first generation of these improved formulations utilized dextran, but concerns about anaphylactic reactions limited their use. mdpi.comd-nb.info This led to the development of second and third-generation intravenous iron products in the 1990s and beyond, employing a variety of non-dextran carbohydrates like sucrose (B13894), gluconate, carboxymaltose, and isomaltoside. mdpi.comd-nb.infotandfonline.com These newer formulations exhibit greater stability, allowing for the administration of higher doses with a reduced risk of adverse effects. mdpi.comd-nb.info The direct isolation of a water-soluble iron(III) complex of D-fructose was first reported by Saltman et al. akjournals.com The development of these complexes has been a continuous effort to enhance their physicochemical properties, including molecular weight, particle size, and stability, to ensure a controlled release of iron. tandfonline.com

Academic Significance and Research Gaps in Ferric Fructose (B13574) Chemistry

The academic significance of ferric fructose and other iron-carbohydrate complexes lies in their complex structure and the challenge they present for complete physicochemical characterization. nih.govnih.gov These compounds are considered non-biological complex drugs (NBCDs) or nanomedicines, consisting of a polynuclear Fe(III)-oxyhydroxide core surrounded by a carbohydrate shell. mdpi.comtandfonline.comuspnf.com The nature of the carbohydrate ligand is a critical determinant of the complex's stability, iron release kinetics, and immunogenicity. mdpi.com

Despite their long-standing use, a complete understanding of the three-dimensional structure of these complexes and its relationship to their in vivo behavior remains an area of active investigation. nih.govnih.gov Characterization is challenging due to the proprietary nature of manufacturing processes and the inherent heterogeneity of the complexes. uspnf.com Advanced analytical techniques are required to probe the iron core's size and crystallinity, the nature of the carbohydrate shell, and the interactions between them. uspnf.com

A significant research gap exists in fully elucidating the structure-function relationship of these nanoparticles. nih.govnih.gov Specifically for this compound, while studies have suggested that fructose may primarily coat the iron-containing particles at neutral pH, more research is needed to understand the precise coordination chemistry and the mechanism by which changes in pH can lead to the breakdown of polynuclear structures into mononuclear complexes. uni-muenchen.de Further investigation is also required to understand the subtle differences between various iron-carbohydrate formulations and how these differences impact their biological interactions. nih.gov

Fundamental Principles of Iron(III) Coordination with Hexoses

The coordination of iron(III) with hexoses like fructose is governed by several fundamental principles of inorganic chemistry. Iron(III), a hard Lewis acid, has a strong preference for coordination with hard Lewis bases, such as oxygen donor ligands. researchgate.net In aqueous solutions, the coordination chemistry is significantly influenced by pH. fiveable.me

The formation of stable complexes between iron(III) and sugars requires the sugar to have a structure that allows at least three hydroxyl groups to interact with a single iron ion. uni-muenchen.de Fructose, a ketohexose, can adopt various conformations, including pyranose and furanose ring structures, as well as an open-chain form, all of which present multiple hydroxyl groups for potential coordination. researchgate.net

At neutral pH, fructose is thought to bind weakly to iron. uni-muenchen.de However, under alkaline conditions, the deprotonation of the sugar's hydroxyl groups can occur, leading to the formation of more stable complexes. It has been proposed that the formation of a tetra-deprotonated fructose moiety can lead to the breakdown of polynuclear iron structures into mononuclear this compound complexes. uni-muenchen.de

Spectroscopic studies have been instrumental in probing the coordination environment of iron in these complexes. Mössbauer spectroscopy of various iron-sugar complexes, including those with fructose, has revealed the presence of high-spin iron(III) in polynuclear structures. akjournals.com The Mössbauer parameters are indicative of octahedral coordination geometry around the iron center. akjournals.com Electron Paramagnetic Resonance (EPR) spectroscopy has also been used to demonstrate the presence of antiferromagnetically coupled iron(III) centers within solid complexes. akjournals.com

The general structure of these complexes consists of a polynuclear iron-oxyhydroxide core, which can be crystalline or amorphous, surrounded and stabilized by the carbohydrate shell. tandfonline.comuspnf.com The interaction between the iron core and the carbohydrate is primarily non-covalent. researchgate.net

Detailed Research Findings

Advanced analytical techniques have provided significant insights into the structure and properties of iron-carbohydrate complexes, including those with fructose.

Spectroscopic and Structural Characterization

Analytical TechniqueFindingReference(s)
Mössbauer Spectroscopy Indicates the presence of high-spin iron(III) in a polynuclear structure. Typical isomer shift (IS) values range from 0.47 to 0.72 mm/s, and quadrupole splitting (QS) values range from 0.72 to 0.92 mm/s, characteristic of octahedral oxygen coordination. akjournals.com
EPR Spectroscopy Demonstrates strong interactions between paramagnetic high-spin iron(III) centers in polynuclear species, indicating antiferromagnetic coupling. akjournals.com
FTIR Spectroscopy Confirms the interaction between the Fe-O of the iron core and the functional groups of the carbohydrate. researchgate.netfrontiersin.org
Cryogenic Scanning Transmission Electron Microscopy (Cryo-STEM) Reveals the morphology of iron-carbohydrate nanoparticles, showing discernible cluster-like structures with iron cores approximately 2 nm in size. nih.govnih.gov
X-ray Diffraction (XRD) Can be used to determine the crystallinity and average crystallite size of the iron core. For example, fructose-stabilized superparamagnetic iron oxide nanoparticles (SPIONs) have shown an average crystallite size of 4.82 nm. researchgate.net

Physicochemical Properties

PropertyDescriptionReference(s)
Molecular Weight Varies significantly depending on the specific formulation and manufacturing process. For iron-carbohydrate complexes, it can range from approximately 34 kDa to over 350 kDa. uni-muenchen.deresearchgate.netgoogle.com
Iron Core Typically a polynuclear Fe(III)-oxyhydroxide. In some cases, the structure is similar to akaganeite (β-FeOOH). mdpi.comuni-muenchen.de
Carbohydrate Shell Stabilizes the iron core and influences the complex's pharmacokinetic and pharmacodynamic properties. The carbohydrate is often non-covalently bound to the iron core. tandfonline.comresearchgate.net
Stability The stability of the iron-carbohydrate complex is crucial for controlling the rate of iron release. More stable complexes have a slower release of iron. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FeKO6+4 B085060 Ferric fructose CAS No. 12286-76-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12286-76-9

Molecular Formula

C6H12FeKO6+4

Molecular Weight

275.1 g/mol

IUPAC Name

potassium;(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol;iron(3+)

InChI

InChI=1S/C6H12O6.Fe.K/c7-2-6(11)5(10)4(9)3(8)1-12-6;;/h3-5,7-11H,1-2H2;;/q;+3;+1/t3-,4-,5+,6+;;/m1../s1

InChI Key

SPNHUEKXVKBAQQ-WMUOJARJSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3]

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O.[K+].[Fe+3]

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3]

Synonyms

Ferric fructose

Origin of Product

United States

Synthetic Methodologies for Ferric Fructose Complexes and Analogues

Approaches to Forming Soluble Ferric Fructose (B13574) Complexes

The formation of soluble ferric fructose complexes is a nuanced process that hinges on the interaction between iron ions and fructose molecules in an aqueous environment. At neutral pH, fructose, along with other monosaccharides and disaccharides like sucrose (B13894), can weakly bind to iron. uni-muenchen.de However, to form more stable, soluble complexes and prevent the precipitation of ferric hydroxide (B78521) (Fe(OH)₃), specific reaction conditions are necessary. nii.ac.jp

A key factor in the formation of soluble iron-sugar complexes is the pH of the reaction solution. nii.ac.jp Iron in an aqueous solution exists as an aquo-ion at highly acidic pH (below 1). As the pH rises, it hydrolyzes to form hydroxo-ions, which then polymerize and can eventually precipitate as ferric hydroxide. nii.ac.jp The presence of a sugar like fructose can lead to a ligand exchange reaction between the hydroxo-group of the iron-hydroxo complex and the sugar, resulting in a soluble iron(III)-sugar complex instead of a precipitate. nii.ac.jp This process is significantly enhanced at a high alkaline pH. nii.ac.jpmdpi.com The increased alkalinity facilitates the acid dissociation of the sugar, which in turn promotes the ligand exchange reaction. nii.ac.jp

One established method for preparing soluble iron-sugar complexes involves the use of fresh Fe(OH)₃. nii.ac.jp The reactivity of ferric hydroxide can decrease over time, making freshly prepared material more effective. nii.ac.jp The general procedure involves reacting fresh ferric hydroxide with a fructose solution under high alkaline conditions. nii.ac.jp To isolate the complex, a solvent such as ethanol (B145695) is often added to precipitate the ferric-fructose complex, which can then be separated by decantation and dried. nii.ac.jp

It has been noted that carbohydrates with structures allowing at least three hydroxyl groups to interact simultaneously with a single iron ion can form weakly stable mononuclear complexes. uni-muenchen.de Interestingly, at an elevated pH, it has been proposed that the formation of a tetra-deprotonated sugar moiety can break down polynuclear iron structures into mononuclear this compound complexes. uni-muenchen.de

Synthesis of Fructose-Stabilized Iron Oxide Nanoparticles

Fructose can also be employed as a stabilizing agent in the synthesis of iron oxide nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs). These nanoparticles have garnered significant interest for their potential applications.

Co-precipitation Methods for Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

A prevalent method for synthesizing fructose-stabilized SPIONs is the co-precipitation method. researchgate.netoiccpress.comresearchgate.net This technique is valued for its simplicity and effectiveness in producing nanoparticles with desirable magnetic properties. The general principle involves the precipitation of iron oxides from an aqueous solution of ferric (Fe³⁺) and ferrous (Fe²⁺) salts in the presence of a stabilizing agent, in this case, fructose.

In a typical synthesis, aqueous solutions of ferric chloride (FeCl₃) and ferrous sulfate (B86663) (FeSO₄) are mixed. mdpi.com An alkaline solution, such as sodium hydroxide (NaOH), is then added to induce the co-precipitation of iron oxides. Fructose is present in the reaction mixture to act as a coating or stabilizing agent, controlling the growth of the nanoparticles and preventing their aggregation. researchgate.netresearchgate.net The final pH of the mixture is typically adjusted to a high value, often in the range of 11, to ensure the formation of the desired iron oxide phase and to facilitate the interaction between the fructose and the nanoparticle surface. researchgate.net

The resulting fructose-stabilized SPIONs are often characterized by their small crystallite size. For instance, studies have reported the synthesis of fructose-Fe₃O₄ nanoparticles with average crystallite sizes around 4.82 nm. researchgate.netoiccpress.comresearchgate.net These nanoparticles typically exhibit superparamagnetic behavior, which is a key property for many of their intended applications. researchgate.netresearchgate.net

Exploration of Reaction Conditions and Precursor Effects

The properties and stability of this compound complexes and their nanoparticle analogues are highly dependent on the reaction conditions and the precursors used. Careful control of these parameters is essential for tailoring the final product for specific needs.

Role of Ferric Salts and Fructose Concentration in Complex Formation

The choice of ferric salt and the concentration of both the iron salt and fructose are critical factors influencing the formation of this compound complexes. Ferric chloride (FeCl₃) is a commonly used iron precursor. nii.ac.jpmdpi.comoup.comscielo.br Studies have shown that the ratio of fructose to ferric ion can significantly impact the formation and stability of the resulting complex. For instance, to obtain stable complex formation, a molar ratio of fructose to ferric ion of at least 9:1 has been suggested under certain physiological conditions. google.com

Research on the formation of iron-sugar complexes has systematically varied the concentrations of FeCl₃ and different sugars, including fructose. nii.ac.jp These experiments have demonstrated that the ratio of iron to sugar is a primary factor affecting the formation of soluble complexes. nii.ac.jp In one study, a series of reaction solutions with varying Fe/sugar ratios were prepared using FeCl₃ solutions ranging from 10⁻³ to 4 x 10⁻² M and sugar solutions from 5 x 10⁻³ to 10⁻¹ M. nii.ac.jp The results indicated that a higher concentration of sugar relative to iron generally favors the formation of soluble complexes, preventing the precipitation of ferric hydroxide, especially at alkaline pH. nii.ac.jp An optimal Fe/sugar ratio of 1/10 has been suggested for preparing iron(III)-sugar complexes. nii.ac.jp

The interaction between ferric salts and fructose can also be influenced by other factors. For example, mass spectrometry studies have been used to identify the formation of complexes such as [Fe³⁺ + 2fructose - H]⁺ in solutions containing FeCl₃ and fructose. osti.gov

Influence of pH on Complex Formation and Stability

The pH of the reaction medium is arguably one of the most critical parameters governing the formation and stability of this compound complexes. nii.ac.jpmdpi.com As previously mentioned, a high alkaline pH is generally favorable for the formation of soluble iron-sugar complexes. nii.ac.jp

Studies have systematically investigated the effect of pH on the precipitation of Fe(OH)₃ in the presence of various sugars. nii.ac.jp In these experiments, it was observed that at a pH below 9, ferric hydroxide precipitate formed in all samples, indicating this pH range is unsuitable for preparing soluble iron(III)-sugar complexes. nii.ac.jp However, as the pH was increased to ranges of 9-10, 10-11, and above 11, the frequency of precipitate formation significantly decreased for fructose. nii.ac.jp For instance, in the pH range of 10-11, no precipitate was observed for the Fe(III)-Fructose complex in one study. nii.ac.jp This is attributed to the acid dissociation of the sugar at higher pH, which promotes the ligand exchange reaction with the iron-hydroxo complex. nii.ac.jp

The stability of iron-carbohydrate complexes, in general, is enhanced at high pH because the hydroxyl groups on the carbohydrate can become deprotonated, acquiring a negative charge and interacting more strongly with the cationic iron ion. uni-muenchen.de In the context of iron sucrose, a high pH (≥10.5) in the final preparation is known to increase the formation of hydrogen bonds between the deprotonated hydroxyl groups of the ferric oxyhydroxide core and the hydroxyl groups of the sucrose, contributing to the complex's stability. mdpi.com This principle also applies to this compound complexes.

Table 1: Effect of pH on Fe(OH)₃ Precipitate Formation in the Presence of Fructose

Ranges of pH of Reaction SolutionFe(III)-Fructose (% of reaction solutions with precipitate)
pH < 9100
9 < pH < 1080
10 < pH < 110
11 < pH11
Data sourced from a study on the preparation of iron(III)-sugar complexes. nii.ac.jp

Table 2: Characterization of Fructose-Stabilized Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

PropertyValue
Synthesis MethodCo-Precipitation researchgate.netoiccpress.comresearchgate.net
Stabilizing AgentFructose researchgate.netoiccpress.comresearchgate.net
Average Crystallite Size (XRD)4.82 nm researchgate.netoiccpress.comresearchgate.net
Magnetic BehaviorSuperparamagnetic researchgate.netresearchgate.net
Data from studies on the synthesis and characterization of sugar-stabilized SPIONs. researchgate.netoiccpress.comresearchgate.net

Advanced Structural Elucidation of Ferric Fructose Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the electronic and vibrational properties of ferric fructose (B13574) complexes, offering a window into the coordination environment of the iron ion and the conformational state of the fructose ligand upon complexation.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interactions and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for examining the interaction between fructose and the ferric ion. By analyzing the vibrational spectra, researchers can identify the functional groups of the fructose molecule that are involved in binding to the iron center.

The FTIR spectra of fructose and its ferric complex reveal noticeable shifts in the characteristic absorption bands, confirming the formation of the complex. scielo.br The broad band observed in the region of 3100-3600 cm⁻¹, corresponding to O–H stretching vibrations, indicates the involvement of hydroxyl groups in the complexation. nih.govacs.org Furthermore, changes in the bands within the 600 to 1500 cm⁻¹ region, which are characteristic of C-O and C-C group vibrations in carbohydrates, suggest a direct interaction between the iron ion and the fructose molecule. scielo.br Specifically, the adsorption of fructose onto iron-containing surfaces often involves a surface reaction with the iron ion. scielo.brscielo.brresearchgate.net

Key FTIR Vibrational Bands in Fructose and Ferric Fructose Complexes
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Observations in this compound Complexation
O-H Stretching3600 - 3100Broadening and shifting of this band indicates the involvement of fructose's hydroxyl groups in coordinating with the ferric ion. nih.govacs.org
C-H and C-H₂ Stretching3000 - 2800These bands are typically present and can show minor shifts upon complexation. scielo.br
C=O Stretching~1700The presence and potential shift of this band can indicate the involvement of a ketonic group, though fructose primarily exists in cyclic forms. nih.govacs.org
C-O and C-C Stretching1500 - 900Significant changes in this "fingerprint" region confirm the interaction between fructose and the iron center. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound complex, providing information on the oxidation state of iron and the formation of different species in solution. slideshare.netlibretexts.org The absorption of UV or visible light by the complex causes electrons to jump from lower to higher energy molecular orbitals. libretexts.org

In aqueous solutions, Fe(III) species in the presence of fructose exhibit a characteristic absorption band. For instance, a shoulder at approximately 300-360 nm is indicative of the presence of Fe(III) in the mixture. rsc.org The interaction between iron and carbohydrates can lead to the formation of absorbent chromophores in the visible region, allowing for the determination of sugar concentrations. cabidigitallibrary.org The position and intensity of these absorption bands are sensitive to the coordination environment of the iron ion and can be used to monitor the formation and stability of the this compound complex. Studies have shown that the complexation of Fe(III) with flavonoid compounds, which also possess hydroxyl and carbonyl groups, results in distinct UV-Vis spectra that can be used for quantification.

UV-Vis Absorption Characteristics of Iron-Fructose Systems
SpeciesWavelength Range (nm)Electronic Transition TypeSignificance
Fe(III)-Fructose Complex~300 - 360Ligand-to-Metal Charge Transfer (LMCT)Characteristic shoulder peak confirming the presence and interaction of Fe(III) with fructose. rsc.org
Fe(II) SpeciesGenerally featureless-The absence of distinct peaks for Fe(II) in fructose solution helps in differentiating the oxidation states. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a valuable technique for elucidating the structural details of the fructose ligand when it is part of a complex. nih.govunl.edu It provides information about the chemical environment of the different nuclei within the molecule. nih.gov

In the context of this compound, the paramagnetic nature of the Fe(III) ion can significantly affect the NMR spectrum. However, studies on analogous iron-carbohydrate complexes, such as iron sucrose (B13894), have demonstrated the utility of NMR. google.com For instance, ¹³C NMR can reveal which of the fructose carbon atoms are involved in the coordination with the iron. researchgate.netakjournals.com The chemical shifts of the carbon atoms in the fructose molecule are altered upon complexation with Fe(III), providing direct evidence of the binding sites. researchgate.net While the paramagnetic effect of Fe(III) can broaden NMR signals, specialized techniques can still yield valuable structural information. copernicus.org In some cases, reducing Fe(III) to Fe(II) can be employed to obtain sharper NMR spectra, which can then be used to infer the structure of the original ferric complex. google.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Oxidation States and Coordination Geometries

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, making it ideal for investigating the ferric (Fe³⁺) ion in this compound complexes. numberanalytics.com Iron in the +3 oxidation state is a common state for this element. vedantu.combritannica.com EPR spectroscopy provides direct information about the oxidation state of iron, its spin state (high-spin or low-spin), and the symmetry of its coordination environment. numberanalytics.comresearchgate.net

For high-spin Fe(III) complexes, which are common, the EPR spectra can be complex but provide detailed information about the zero-field splitting parameters (D and E), which are sensitive to the coordination geometry of the iron center. unam.mxrsc.org For example, a signal at g ≈ 4.3 is characteristic of Fe³⁺ ions in a rhombic or axial symmetry. researchgate.net The analysis of EPR spectra can help determine if the iron center is in an octahedral, tetrahedral, or other coordination environment within the fructose complex. researchgate.net Studies on other iron-sugar complexes have used EPR to demonstrate the presence of antiferromagnetically coupled Fe(III) centers in polynuclear species. akjournals.com

Diffraction and Microscopic Analysis for Solid-State and Nanoparticle Structures

X-ray Diffraction (XRD) for Crystallite Size and Phase Identification

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of solid materials. malvernpanalytical.comlucideon.com It can be used to identify the crystalline phases present in a sample and to determine the average crystallite size of nanoparticles. malvernpanalytical.commdpi.com

In the context of this compound and related iron-carbohydrate complexes, XRD patterns can confirm the formation of an iron-containing mineral core. uni-muenchen.deresearchgate.net For instance, in iron-sucrose nanoparticles, XRD has been used to identify the core as being composed of iron oxyhydroxide, similar to the mineral akaganeite. uni-muenchen.de The broadening of the diffraction peaks in the XRD pattern is related to the size of the crystalline domains. rigaku.com By applying the Debye-Scherrer equation or more advanced methods like the Williamson-Hall plot or the Fundamental Parameter (FP) method, the average crystallite size can be calculated. researchgate.netrigaku.comrigaku.com For example, in superparamagnetic iron oxide nanoparticles stabilized by fructose, a crystallite size of 4.82 nm has been reported. researchgate.net This information is crucial for understanding the structure and properties of solid-state this compound preparations. icdd.commdpi.com

Typical XRD Findings for Iron-Carbohydrate Nanoparticles
ParameterMethod of DeterminationTypical FindingsSignificance
Phase IdentificationComparison with reference diffraction patterns (e.g., JCPDS database)Iron oxyhydroxide (e.g., akaganeite polymorph) or magnetite (Fe₃O₄). uni-muenchen.deresearchgate.netIdentifies the chemical nature of the crystalline iron core. malvernpanalytical.com
Crystallite SizeAnalysis of diffraction peak broadening (e.g., Scherrer equation)Typically in the range of 1-10 nm. uni-muenchen.deresearchgate.netProvides information on the size of the individual crystalline domains within the nanoparticles. rigaku.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Morphology

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the morphology and crystal structure of nanoparticles at the atomic scale. uni-due.dersc.org In the context of iron-carbohydrate complexes like this compound, HRTEM provides invaluable insights into the size, shape, and crystallinity of the iron core.

Studies on analogous iron-carbohydrate nanoparticles have demonstrated the utility of HRTEM and cryogenic transmission electron microscopy (cryo-TEM) in characterizing their structure. For instance, investigations into iron-sucrose and iron-gluconate complexes revealed the presence of a mineral core composed of iron oxyhydroxide, specifically the β-FeOOH polymorph known as akaganeite. uni-muenchen.de After dialysis to remove loosely bound carbohydrates, the average core size for iron-sucrose nanoparticles was determined to be approximately 3 ± 2 nm. uni-muenchen.de More recent studies using cryogenic Scanning Transmission Electron Microscopy (cryo-STEM) have confirmed that the average size of iron cores across various iron-carbohydrate products is around 2 nm. nih.gov

HRTEM can also reveal the presence of cluster-like morphologies within the nanoparticles. nih.gov This technique, often combined with other methods like atomic force microscopy (AFM), allows for a comprehensive understanding of the particle's three-dimensional structure. uni-muenchen.de The ability to directly image the arrangement of atoms within the nanoparticle core is crucial for correlating the physical structure with the chemical behavior of the this compound complex. mdpi.com

Mössbauer Spectroscopy for Iron Spin States and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment and electronic state of iron atoms. carleton.eduresearchgate.net It provides crucial information on the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin or low-spin), and the coordination geometry of the iron within a complex. carleton.edumdpi.com The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ). carleton.edunih.gov

The isomer shift is dependent on the s-electron density at the iron nucleus and is indicative of the oxidation state. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient, providing information about the symmetry of the local environment around the iron atom.

In studies of iron-carbohydrate complexes, Mössbauer spectroscopy has been instrumental. For instance, in an investigation of ferric chloride mixed with fructose, the resulting Mössbauer parameters (isomer shift δ = 1.12–1.3 mm/s and quadrupole splitting Δ = 2.2–2.8 mm/s) indicated the presence of Fe²⁺. mdpi.com However, the study also noted that the quadrupole splitting for this compound complexes is expected to be much larger (Δ = 0.895 mm/s) than what was observed for the Fe³⁺ doublet in their mixture, suggesting that distinct this compound complexes may not have formed under their experimental conditions. mdpi.com

In other iron-containing pharmaceuticals, Mössbauer spectroscopy has been used to differentiate between various iron phases. For example, in ferrous gluconate, two distinct doublets were observed, indicating the presence of both a major ferrous (Fe²⁺) phase and a minor ferric (Fe³⁺) phase. nih.gov The technique is also sensitive to magnetic ordering; at low temperatures, magnetic interactions can lead to hyperfine splitting, resulting in a six-line spectrum (sextet) instead of a doublet, which can be used to characterize the magnetic properties of the iron core in this compound nanoparticles. carleton.edumdpi.com

Mass Spectrometry for Molecular Weight and Speciation Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of compounds and for studying the speciation of metal complexes in solution. osti.gov It allows for the identification of different iron species and their ligand binding characteristics.

Collision-Induced Dissociation Mass Spectrometry (CID-MSn) for Isomer Differentiation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique where ions are fragmented through collisions with neutral gas molecules. wikipedia.org This fragmentation provides structural information about the original ion. CID, particularly in its multi-stage form (MSⁿ), is highly effective for differentiating between isomers, which can be challenging with other methods. thermofisher.comresearchgate.net

In the context of this compound, CID-MS can distinguish it from its isomers, such as ferric glucose. osti.gov When the Fe(III)-sugar complex with m/z 414 is subjected to CID, the fragmentation pattern for the fructose complex is distinct from that of the glucose complex. osti.gov For the Fe(III)-fructose complex, CID yields fragment ions at m/z 324 (100% relative abundance) and m/z 396 (10% relative abundance). osti.gov This contrasts with the Fe(III)-glucose complex, which fragments to produce ions at m/z 294 (100%), m/z 324 (8%), and m/z 354 (2%). osti.gov This demonstrates the power of CID-MSⁿ to differentiate between the binding of iron to these two sugar isomers. osti.gov

Furthermore, CID has been used extensively to study the fragmentation pathways of various carbohydrate isomers, providing insights into their anomeric configurations and linkage types. researchgate.netrsc.orgrsc.org

Mass Spectrometry (MS) for Iron Speciation and Ligand Binding

Mass spectrometry is a powerful tool for elucidating the speciation of iron in complex systems, including its interaction with ligands like fructose. osti.govrsc.org It can identify the different forms in which iron exists, such as its oxidation state (Fe(II) or Fe(III)) and the nature of the complexes it forms. osti.gov

Studies have shown that MS can effectively distinguish between the prevalent oxidation states of iron in the presence of sugars. osti.gov For example, in solutions containing iron and fructose, MS can identify dominant ions corresponding to both Fe(III) and Fe(II) complexes. osti.gov This is crucial for understanding reaction mechanisms, as research has indicated that Fe(III) is often readily reduced to Fe(II) in the early stages of carbohydrate conversion. osti.gov

The technique, often coupled with separation methods like chromatography, allows for the identification of specific iron-ligand species. nih.gov For instance, in studies of iron speciation in biological systems, hydrophilic interaction chromatography (HILIC) and size exclusion chromatography (SEC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) and electrospray ionization mass spectrometry (ESI-MS) have successfully identified species like Fe(III)-mugineate and Fe(III)-(citrate)₂. nih.gov Similar approaches can be applied to this compound systems to determine the various complexes present in solution, their stoichiometry, and their stability. rsc.org

In Depth Coordination Chemistry of Ferric Fructose

Elucidation of Iron-Fructose Binding Modes and Stoichiometry

The binding of ferric iron to fructose (B13574) is a multifaceted process influenced by factors such as pH and the concentrations of the reactants. At an alkaline pH, reducing sugars and polyols, including fructose, readily form soluble and stable complexes with various metal ions. acs.org The formation of the ferric fructose complex is contingent upon specific pH levels and the relative concentrations of both iron and fructose. acs.org

Evidence for the existence of this complex is multifaceted and includes its solubility at alkaline pH, its unique spectral characteristics, and data from titration and redox potential measurements. acs.org Furthermore, the water-soluble complex has been successfully isolated and purified through precipitation with organic solvents like ethanol (B145695). acs.org Elemental analysis of the complex formed at a pH of 9.0 suggests a stoichiometry of 2 Fe: 2 fructose: 1 Na. acs.org This indicates a complex structure where two ferric ions are associated with two fructose molecules and one sodium ion.

Carbohydrates like fructose can act as chelating agents, stabilizing iron oxyhydroxide nanoparticles. uni-muenchen.de They present multiple hydroxyl groups in a suitable arrangement to chelate iron, although this binding is considered weak in neutral aqueous solutions. uni-muenchen.de

Dynamics of Complex Formation and Polymerization Phenomena in this compound Systems

The formation of this compound complexes is a dynamic process that can lead to the creation of larger, polymerized structures. The interaction between ferric iron and fructose can result in complex formation, polymerization, and even autoreduction of the ferric iron.

At neutral pH, it is suggested that fructose may primarily serve to coat iron-containing particles. uni-muenchen.de However, the dynamics of the system change significantly with an increase in pH. The formation of a tetra-deprotonated sugar moiety at higher pH levels is proposed to cause the breakdown of polynuclear iron structures into mononuclear this compound complexes. uni-muenchen.de This highlights the pH-dependent equilibrium between polymerized and monomeric forms.

The polymerization of ferric ions in aqueous solutions is a well-known phenomenon, leading to the formation of polynuclear iron oxyhydroxide. uni-muenchen.de The presence of a chelating agent like fructose can stabilize these nanoparticles. uni-muenchen.de The process of forming these complexes often involves the controlled reaction of a ferric salt with a base to induce polymerization and precipitation of polynuclear Fe(III)-oxyhydroxide cores, which are then stabilized by the carbohydrate. researchgate.net

Characterization of Mononuclear and Polynuclear this compound Species

The this compound system comprises a mixture of mononuclear and polynuclear species, the distribution of which is heavily dependent on factors like pH and concentration. uni-muenchen.demdpi.com

Mononuclear Species: Mononuclear this compound complexes are favored in a basic environment. mdpi.com These are typically weakly stable complexes formed when a carbohydrate can provide at least three hydroxyl groups for simultaneous interaction with a single iron ion. uni-muenchen.de In solution, depending on the pH, mononuclear complexes of iron(III) with D-fructose have been observed. akjournals.com

Polynuclear Species: In contrast, low pH values tend to favor the formation of polynuclear species. mdpi.com These larger structures consist of multiple iron atoms bridged by ligands. In the solid state, iron(III) complexes with sugars like D-glucose and D-saccharose, which are related to fructose, are often polymeric. akjournals.com Spectroscopic studies, such as Mössbauer and EPR spectroscopy, have been instrumental in characterizing these polynuclear species. For instance, Mössbauer spectra of some iron-sugar complexes show parameters characteristic of high-spin iron(III) in polynuclear arrangements. akjournals.com EPR spectroscopy has indicated the presence of antiferromagnetically coupled iron(III) centers within solid complexes. akjournals.com The Fe...Fe distance of 310 pm in some polynuclear iron-sugar complexes is characteristic of structures containing di-μ-hydroxo bridge units. akjournals.com

The table below summarizes the characteristics of mononuclear and polynuclear this compound species.

Species TypeFavored pHStructural CharacteristicsKey Features
Mononuclear Basic mdpi.comA single ferric ion coordinated by at least three hydroxyl groups from a fructose molecule. uni-muenchen.deGenerally weakly stable in solution. uni-muenchen.de
Polynuclear Acidic mdpi.comMultiple iron atoms linked by bridging ligands, often forming an iron oxyhydroxide core coated by fructose. uni-muenchen.deakjournals.comCan exist as stable nanoparticles. uni-muenchen.de May exhibit antiferromagnetic coupling between iron centers. akjournals.com

Ligand Exchange Kinetics and Mechanisms in this compound Contexts

Ligand exchange reactions involve the replacement of one or more ligands in a metal complex with different ligands. science-revision.co.uk These reactions are fundamental to understanding the reactivity of coordination compounds and often result in changes in the complex's geometry and observable properties like color. science-revision.co.uk

Fundamental Principles of Ligand Substitution

Ligand substitution reactions are a type of chemical reaction where the coordinate bonds between the central metal ion and its attached ligands are broken and reformed with new ligands. science-revision.co.uk The rate and mechanism of these reactions are influenced by several factors:

Nature of the Ligands: The electronic and steric properties of both the incoming and leaving ligands play a crucial role. solubilityofthings.com

The Metal Center: The identity and oxidation state of the central metal ion affect the lability of the complex. solubilityofthings.com

Solvent Effects: The surrounding solvent can influence the stability of reactants and transition states. solubilityofthings.com

Temperature: Higher temperatures generally lead to faster reaction rates. solubilityofthings.com

Ligand substitution can proceed through different mechanisms, including associative, dissociative, and interchange pathways. solubilityofthings.com The stability of the resulting complex is also a key factor; the substitution of a monodentate ligand with a polydentate ligand, for instance, often leads to a more stable chelate complex due to an increase in entropy. science-revision.co.uk

Investigation of Fructose Exchange Rates and Pathways

Direct studies on the exchange rates and pathways of fructose in this compound complexes are not extensively detailed in the provided context. However, the principles of ligand exchange in similar systems provide a framework for understanding these processes. The lability of the iron-fructose bond will be a key determinant of the exchange rate. Given that the binding of fructose to iron is considered relatively weak, especially in neutral solutions, it is likely that fructose can be exchanged with other ligands. uni-muenchen.de The rate of this exchange would be influenced by the concentration and nature of the competing ligand, as well as the pH of the solution, which affects the speciation of the this compound complex. uni-muenchen.demdpi.com

Competition with Other Ligands in Model Systems

In biological and environmental systems, this compound complexes will inevitably encounter a variety of other potential ligands. The outcome of these competitive interactions is governed by the relative binding affinities (stability constants) of the ligands for ferric iron and their respective concentrations. nih.gov

For example, in studies involving ferric citrate (B86180), another biologically relevant iron complex, the kinetics of ligand exchange with a strong chelator like desferrioxamine B (DFB) have been investigated. researchgate.netnih.gov These studies show that the exchange can proceed through different pathways, including direct association of the incoming ligand or dissociation of the original ligand prior to the new complex formation. researchgate.netnih.gov

In the context of this compound, stronger chelating agents would be expected to displace fructose. For instance, gluconate, which possesses a carboxyl group in addition to hydroxyl groups, has been noted to be more effective than fructose at breaking down polynuclear iron particles. uni-muenchen.de This suggests that ligands forming more stable complexes with iron(III) will outcompete fructose. The table below provides a conceptual overview of the expected competition between fructose and other types of ligands for binding to ferric iron.

Competing Ligand TypeExampleExpected OutcomeRationale
Weak Monodentate Ligands Water (H₂O)Fructose may displace water, especially at alkaline pH where fructose chelation is favored. acs.orgFructose can act as a chelating ligand, leading to a more stable complex than with simple monodentate ligands. science-revision.co.uk
Stronger Polydentate Ligands Citrate, Gluconate uni-muenchen.demdpi.comThese ligands are likely to displace fructose from the ferric ion.The formation of more stable chelate rings with these ligands provides a thermodynamic driving force for the exchange. uni-muenchen.descience-revision.co.uk
Siderophores Desferrioxamine B (DFB) researchgate.netSiderophores, with their extremely high affinity for ferric iron, would readily displace fructose.Siderophores are specialized iron chelators designed for high-stability complex formation.

Redox Chemistry and Iron Speciation in Ferric Fructose Systems

Fructose-Mediated Reduction of Ferric Iron to Ferrous Iron

Fructose (B13574), a reducing sugar, has the capacity to reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). nih.govuakron.edu This reduction is a key aspect of the chemistry of ferric fructose complexes and has implications for iron bioavailability.

Investigation of Redox Mechanism and Electron Transfer Pathways

The reduction of Fe³⁺ by fructose is a fundamental chemical interaction. Fructose can act as a reducing agent, donating electrons to ferric iron. This process is significant as it can increase the concentration of ferrous iron, which is generally more soluble and reactive. nih.govuakron.edu Studies have shown that fructose can significantly increase the levels of ferrozine-chelatable ferrous iron, indicating a direct reduction of Fe³⁺. nih.gov In some biological systems, the electron transfer from fructose to iron is part of a more complex enzymatic pathway. For instance, in certain microorganisms, membrane-bound D-fructose dehydrogenase (FDH) catalyzes the oxidation of D-fructose. The electrons generated are then transferred through a series of cofactors, including flavin adenine (B156593) dinucleotide (FAD), iron-sulfur clusters, and heme groups, before potentially being transferred to an external electron acceptor. acs.orgoup.comchemrxiv.org In these enzymatic systems, the electron transfer pathway is highly organized, proceeding from FAD through various heme c moieties to the final acceptor. acs.orgoup.comchemrxiv.orgmdpi.com

Influence of Reaction Conditions on Iron Speciation

The speciation of iron in this compound systems is highly dependent on the surrounding reaction conditions, such as pH and the presence of other molecules. mdpi.combibliotekanauki.plmdpi.com In acidic environments, the soluble ferrous form (Fe²⁺) is generally favored. bibliotekanauki.pl However, as the pH increases towards neutral or alkaline conditions, ferric iron tends to hydrolyze and precipitate as insoluble forms like ferric hydroxide (B78521). nih.gov The presence of fructose can influence this by reducing Fe³⁺ to the more soluble Fe²⁺. nih.gov

Studies using Mössbauer spectroscopy on mixtures of ferric chloride and fructose have shown a significant reduction of Fe³⁺ to Fe²⁺, with up to two-thirds of the ferric iron being reduced. mdpi.com The resulting ferrous species was identified as being similar to ferrous chloride. Interestingly, the formation of distinct this compound complexes was not observed under these specific conditions, suggesting that the primary interaction is redox-based rather than complexation. mdpi.com However, other studies have suggested the formation of iron-fructose complexes in different solvent systems like distilled water or methanol. mdpi.com The presence of other ions, such as phosphate (B84403), can also significantly impact iron speciation by forming iron phosphate complexes, which can compete with fructose for iron binding. bibliotekanauki.pl

Role of Fructose Derivatives in Iron Redox Cycling

Fructose derivatives, particularly phosphorylated forms, also play a crucial role in the redox chemistry of iron.

Fructose 1,6-bisphosphate Interactions with Iron Ions and Redox State

Fructose 1,6-bisphosphate (FBP), a key intermediate in glycolysis, exhibits significant interactions with iron ions. wikipedia.orgnih.govnih.gov Research indicates that FBP can chelate ferrous iron (Fe²⁺), forming stable complexes. nih.govnih.govresearchgate.net This sequestration of Fe²⁺ can act as an antioxidant mechanism by preventing the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. wikipedia.org Spectroscopic studies have confirmed that FBP effectively binds Fe²⁺ but does not appear to sequester ferric iron (Fe³⁺). nih.gov

In some contexts, the interaction between FBP and iron can lead to the generation of reactive oxygen species. Studies have shown that FBP, in the presence of ferrous ions, can stimulate the oxidation of Fe²⁺, leading to the formation of superoxide (B77818) radicals. nih.govresearchgate.net This process can contribute to oxidative stress under certain conditions.

Chemical Models for Iron Release and Reduction Mechanisms

Chemical models for iron release and reduction in this compound systems often focus on the direct reduction of Fe³⁺ by fructose and the subsequent fate of the resulting Fe²⁺. uakron.edu One proposed mechanism involves fructose acting as a direct reductant, increasing the pool of bioavailable ferrous iron. nih.gov This is supported by experiments showing a significant increase in ferrozine-chelatable Fe²⁺ in the presence of fructose. researchgate.net

In more complex biological or environmental systems, microbial activity can be a dominant factor. Iron-reducing bacteria can utilize organic compounds, including fructose, as an electron donor to reduce ferric iron as a terminal electron acceptor for respiration. uakron.edu In such cases, the rate of Fe³⁺ reduction is microbially mediated and significantly higher than abiotic reduction by fructose alone. uakron.edu These models highlight the dual role of fructose as both a direct chemical reductant and a substrate for microbial iron reduction.

Computational Chemistry and Theoretical Modeling of Ferric Fructose

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the ferric fructose (B13574) complex. It is instrumental in determining the stability, geometry, and electronic properties of molecules.

Research Findings: DFT calculations have been employed to study the interaction between iron and fructose. These studies often focus on identifying the most stable structures and understanding the nature of the bonding. For instance, DFT has been used to study carbohydrates as corrosion inhibitors for iron, which involves calculating electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. core.ac.uk These parameters are crucial for predicting the reactivity and stability of the ferric fructose complex.

Studies on other iron(III) complexes using DFT have shown that high-spin electronic states are generally favored. acs.orgnih.gov For example, in calculations on iron(III) complexes with tripodal ligands, the high-spin sextet electronic state (S=5/2) was found to be more stable than lower spin states. acs.org This is consistent with experimental data for many non-heme iron(III) systems and is a critical factor in determining the magnetic properties and reactivity of this compound.

DFT has also been used to explore the structural isomers of sugar-metal complexes. For fructose, calculations have characterized various conformations, including open-chain and cyclic (pyranose and furanose) forms, and how these are influenced by hydration. metu.edu.tr When complexed with a metal ion like Fe(III), the electronic distribution of the fructose ring is altered, which can cause changes in the ring's structure. researchgate.net DFT calculations, often using functionals like B3LYP, help to predict these structural changes and the resulting stability of the complex. researchgate.net

Table 1: Representative Electronic Properties of Sugar-Iron Systems from DFT Studies.
SystemCalculated PropertySignificanceReference
Carbohydrate on Iron SurfaceHOMO/LUMO Energies, Energy GapIndicates chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. core.ac.uk
Model Fe(III)-Oxo ComplexesSpin State Energy DifferencesDetermines the preferred electronic configuration (e.g., high-spin vs. low-spin), which affects magnetic and reactive properties. acs.org
(Fructose + H₂O)⁻ ClustersStructural Isomer StabilityPredicts whether open-chain or cyclic forms are more stable, which is crucial for understanding coordination. metu.edu.tr

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows for the study of the conformational flexibility of the this compound complex and its interactions with the surrounding solvent over time. researchgate.net

Research Findings: MD simulations have been applied to understand the adsorption and interaction of fructose with iron surfaces and ions. In a study comparing several sugars as corrosion inhibitors, MD simulations revealed that fructose had the strongest adsorption strength on an iron Fe(110) surface, with a calculated binding energy of 598.35 kJ/mol. mdpi.com This strong interaction is attributed to the multiple hydroxyl groups of fructose that can coordinate with the metal.

Simulations also provide insight into the conformational dynamics of the complex. The presence of a metal ion like Fe(III) can significantly alter the preferred shape (conformation) of the fructose molecule. acs.org Car-Parrinello Molecular Dynamics (CPMD), an ab initio method, has been used to study the interaction of Fe(III) with sugar molecules, showing that the metal ion's presence can shift the conformational preferences of glycosidic linkages. acs.org

Furthermore, MD simulations are crucial for understanding the role of the solvent, typically water, in the complexation process. Simulations of fructose in aqueous solutions have been performed to calculate properties like self-diffusion coefficients and to analyze the network of hydrogen bonds between fructose and water molecules. metu.edu.tr This provides a detailed picture of the hydration shell around the fructose molecule, which is perturbed upon binding to the ferric ion. Targeted MD simulations, combined with experimental techniques like X-ray Absorption Spectroscopy (XAS), have successfully modeled the coordination state of Fe(III) in biological systems, demonstrating the power of this approach to reveal structural rearrangements upon binding. researchgate.net

Table 2: Findings from Molecular Dynamics Simulations of Fructose-Iron Systems.
Simulation SystemKey FindingImplicationReference
Fructose on Fe(110) SurfaceStrongest binding energy (598.35 kJ/mol) among tested sugars.Fructose forms a stable adsorbed layer on iron surfaces. mdpi.com
Fe(III) with Mannopyranoside (Fructose analogue)The metal ion alters the potential mean force (PMF) of the glycosidic linkage, changing conformational stability.Fe(III) binding directly influences the three-dimensional structure of the sugar. acs.org
Fructose in WaterCharacterization of sugar-water hydrogen bond networks and diffusion.Provides a baseline for understanding the role of solvent in the complexation reaction. metu.edu.tr

Micro-kinetic Modeling of Reaction Pathways and Isomerization

Micro-kinetic modeling is a computational technique used to build a detailed, bottom-up model of a chemical reaction based on its elementary steps. ifpenergiesnouvelles.fr This approach allows for the prediction of reaction rates and selectivities for complex reaction networks, such as those involving the isomerization and degradation of fructose in the presence of iron ions.

Research Findings: Kinetic studies on the conversion of sugars like glucose and fructose catalyzed by iron salts provide crucial data for building micro-kinetic models. rsc.org A key reaction pathway in many biomass conversion processes is the isomerization of glucose to fructose, which is often catalyzed by Lewis acids like iron(III) chloride. researchgate.net However, studies have shown that under many reaction conditions, Fe(III) is rapidly reduced to Fe(II), which then acts as the primary catalytic species. rsc.orgosti.gov

Detailed kinetic modeling, often performed with software like MATLAB, has been used to unravel the complex reaction network of iron-promoted sugar conversion. rsc.orgosti.gov These models can include multiple reaction pathways simultaneously:

Isomerization: Reversible conversion between glucose and fructose.

Dehydration: Conversion of fructose to 5-hydroxymethylfurfural (B1680220) (HMF).

Degradation: Further reaction of fructose and HMF into other products like humins (insoluble polymers) and organic acids. core.ac.uk

One study demonstrated that in iron-catalyzed reactions, the conversion of glucose proceeds through isomerization to fructose as the rate-determining step, followed by the faster conversion of fructose to other products. osti.gov The reaction time profiles of reactants and products were modeled to extract the rate constants for each of these steps. rsc.orgosti.govrsc.org This type of modeling revealed that factors such as pH (Brønsted acidity) and the iron concentration (Lewis acidity) distinctly promote different reaction pathways. For example, the dehydration of fructose is promoted by both iron and hydronium ions. osti.gov By applying principles from transition-state theories like the Eyring model, it is possible to determine thermodynamic parameters such as the activation energy for specific reaction steps, like the hydride shift involved in isomerization. acs.org

Prediction of Metal Ion Affinities and Coordination Geometries for Fructose-Metal Interactions

A fundamental aspect of understanding the this compound complex is predicting the strength of the iron-fructose bond (metal ion affinity) and the specific arrangement of atoms in the complex (coordination geometry). Computational methods are essential for these predictions.

Research Findings: The interaction between metal ions and sugars is governed by the principles of coordination chemistry. beilstein-institut.de Fe(III) is a hard Lewis acid and shows a preference for hard O-donor ligands, such as the numerous hydroxyl groups on the fructose molecule. nih.gov Computational studies using DFT have calculated the Metal Ion Affinities (MIA) for various metal ions with fructose. researchgate.net These studies confirm that the hydroxyl groups and oxygen atoms in the sugar are the preferred binding sites. researchgate.net The MIA is influenced by factors like the ionic radius of the metal ion; smaller, more polarizing ions often form stronger bonds. researchgate.net

Computational approaches like Car-Parrinello Molecular Dynamics (CPMD) combined with chemical reactivity indices (Fukui functions) have been used to pinpoint the exact coordination sites. acs.org For a sugar analogous to fructose, these methods predicted that an Fe(III) ion would coordinate to specific hydroxyl oxygen atoms (O2, O3, and O4). acs.org This is consistent with the formation of stable five- or six-membered chelate rings. Mass spectrometry experiments coupled with collision-induced dissociation (CAD) can be used to verify these theoretical predictions. osti.gov For example, the fragmentation patterns of Fe(III)-glucose and Fe(III)-fructose complexes are substantially different, reflecting their different coordination structures. osti.gov

Table 3: Predicted Coordination Properties of Fructose-Metal Interactions.
PropertyComputational MethodPrediction/FindingReference
Metal Ion Affinity (MIA)DFT (B3LYP)MIA depends on the metal's ionic radius. For Fe²⁺, a high MIA value of -246.61 kcal/mol was found for a favorable coordination position. researchgate.net
Coordination SitesCPMD / Fukui FunctionsSpecific hydroxyl oxygen atoms on the sugar ring (e.g., O2, O3, O4) are the primary binding sites for Fe(III). acs.org
Coordination GeometrySpectroscopy/ModelingA distorted octahedral structure is likely. Dimerization of the complex has also been suggested. researchgate.net
Bonding NatureGeneral Coordination ChemistryFe(III) acts as a Lewis acid, forming coordinate bonds with O-donor atoms (Lewis bases) on the fructose molecule. scielo.org

Mechanistic Investigations of Ferric Fructose Transformations

Oxidation of Carbohydrates in the Presence of Iron

The presence of iron ions can significantly influence the oxidation of carbohydrates. Iron, particularly in its ferrous (Fe²⁺) state, can catalyze the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a process known as the Fenton reaction. diva-portal.orgmdpi.com These radicals are powerful oxidizing agents capable of reacting with and damaging biological molecules. nih.gov The reaction is initiated by the reduction of hydrogen peroxide by ferrous iron, which also involves a rate-limiting equilibrium in the reduction of ferric (Fe³⁺) to ferrous iron. diva-portal.org

Studies on simple carbohydrates have shown that they can be damaged by hydroxyl radicals generated through the Fenton reaction. nih.gov This process leads to the formation of various oxidation products. For instance, the oxidation of wheat starch using a Fenton system (hydrogen peroxide and iron (II) sulfate) results in the formation of carbonyl and carboxyl groups, indicating the oxidative modification of the starch structure. diva-portal.org The extent of this oxidation is dependent on factors like catalyst concentration and reaction time. diva-portal.org Similarly, the oxidation of ascorbic acid in the presence of Fe²⁺ and oxygen yields products like glycolaldehyde, glyceraldehyde, dihydroxyacetone, and formaldehyde. tandfonline.comnih.gov

Interestingly, research on the conversion of glucose and fructose (B13574) catalyzed by iron(III) chloride (FeCl₃) has revealed that Fe³⁺ is rapidly reduced to Fe²⁺ in the early stages of the reaction. osti.gov Spectroscopic analyses, including UV-Vis and X-ray Absorption Spectroscopy (XAS), confirmed that over 95% of Fe³⁺ is converted to Fe²⁺ within the first few minutes of heating the sugar solution. osti.gov This reduction is attributed to the sugars themselves or their initial breakdown products. osti.gov This finding is significant as it suggests that Fe²⁺ is the active catalytic species in these transformations, even when the starting catalyst is a ferric salt. osti.gov The reaction is proposed to involve the formation of an iron-carbohydrate complex. osti.govacs.org In the case of glucose and fructose, mass spectrometry has identified dominant iron species as [FeII(sugar)₂Cl]⁺. osti.gov

The oxidation process is not limited to simple sugars. Maltodextrins can also be oxidized in an aqueous solution at an alkaline pH using an aqueous hypochlorite (B82951) solution, and the resulting product can be reacted with an iron(III) salt to form iron carbohydrate complexes. google.comgoogle.com

Iron-Catalyzed Dehydration and Degradation of Fructose Pathways

Iron-based catalysts are effective in promoting the dehydration of fructose to produce valuable platform chemicals, most notably 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgmdpi.comnih.gov This process is typically carried out under heating, often with the aid of microwave irradiation to accelerate the reaction. acs.orgnih.gov The reaction pathway generally involves the acid-catalyzed removal of three water molecules from the fructose molecule. mdpi.com

The mechanism for the iron-catalyzed conversion of hexose (B10828440) sugars like glucose and fructose to HMF involves several steps. In the case of glucose, the process often begins with isomerization to fructose, which is considered the rate-determining step. osti.govresearchgate.net This isomerization is facilitated by Lewis acid sites on the catalyst. researchgate.net Following isomerization, fructose undergoes dehydration to form HMF. osti.gov This dehydration step is promoted by both the iron catalyst and the Brønsted acidity of the system. osti.gov

However, the reaction is not perfectly selective, and several degradation pathways compete with HMF formation. Fructose can degrade into soluble polymers and insoluble solids known as humins. osti.govresearchgate.net These byproducts are formed through complex condensation and polymerization reactions. researchgate.net The formation of humins is a significant challenge as it reduces the yield of the desired HMF product. osti.gov

Kinetic studies have been performed to model the reaction network. A proposed mechanism for the iron-promoted conversion of glucose and fructose is shown below, where glucose (G) isomerizes to fructose (F), which then dehydrates to HMF or degrades to humins. HMF can be further hydrolyzed to levulinic acid (LA) and formic acid (FA). osti.gov

Scheme: Glucose (G) ⇌ Fructose (F) → HMF → Levulinic Acid (LA) + Formic Acid (FA)

Side Reaction: Fructose (F) → Humins

The efficiency of the dehydration process is highly dependent on the catalyst and reaction conditions. Iron-modified acid carbons, combining Brønsted acidic sites with iron oxide, have shown high activity. acs.orgnih.gov The iron oxide component is thought to absorb microwave radiation, creating localized "hot spots" on the catalyst surface that enhance the reaction rate. acs.orgnih.gov Similarly, rare-earth metal triflates, including scandium(III) triflate, have demonstrated excellent catalytic activity, achieving near-quantitative yields of HMF from fructose. rsc.org

Table 1: Performance of Various Iron-Based Catalysts in Fructose Dehydration to HMF
CatalystSolventTemperature (°C)TimeFructose Conversion (%)HMF Yield (%)Reference
Iron-Modified Acid Carbon (HCC-20% Fe₃O₄)DMSO14010 min9495 acs.orgnih.gov
Fe₃O₄@SiO₂-SO₃H-- -96.1 mdpi.com
Scandium(III) triflate / Choline chlorideMPK1501 hr-99 rsc.org
Niobium Phosphotungstate (NbPW-06)DMSO8090 min10096.7 rsc.org

Interaction of Ferric Fructose with Other Chemical Species in Model Systems

The this compound complex can interact with various chemical species present in model systems, which can alter its structure and reactivity. Key interactions that have been studied include those with phosphate (B84403) and ascorbic acid.

Interaction with Phosphate: Phosphate has been observed to enhance the iron-dependent autoxidation of fructose. researchgate.net Mechanistic studies suggest that phosphate ions interact with the this compound complex, leading to structural changes. At neutral pH, the Fe(III)-fructose complex is thought to exist as a μ-oxo or μ-hydroxo-bridged dimer. The addition of phosphate appears to cause the cleavage of this bridge. researchgate.net This is supported by measurements of the solution's magnetic susceptibility. As the concentration of sodium phosphate increases, the effective magnetic moment (μ_eff) of the Fe(III)-fructose solution increases, indicating a transition from a lower spin (antiferromagnetically coupled) state to a higher spin state, which is consistent with the breakdown of the bridged dimer into monomeric species. researchgate.net This structural change likely contributes to the enhanced pro-oxidant activity observed in the presence of phosphate. Furthermore, ferric compounds like ferric citrate (B86180) and ferric chloride are known to bind dietary phosphate. nih.gov

Table 2: Effect of Phosphate Concentration on the Magnetic Susceptibility of the Fe(III)-Fructose Complex at pH 7.0
Phosphate Concentration (mM)Effective Magnetic Moment (μ_eff, Bohr magnetons)
53.7
1005.0
Data adapted from a study on the change in solution magnetic susceptibility of the Fe(III)-fructose complex. researchgate.net

Interaction with Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known reducing agent and antioxidant. nih.gov Its interaction with iron is complex and can have both antioxidant and pro-oxidant consequences. Ascorbic acid can form a chelate complex with ferric iron (Fe³⁺), which is followed by the reduction of Fe³⁺ to ferrous iron (Fe²⁺). nih.gov This reduction can potentiate the Fenton reaction, thereby promoting oxidative damage. nih.gov

In model systems containing ascorbic acid and iron, the oxidation of ascorbic acid leads to the generation of various aldehydic compounds. tandfonline.comnih.gov The presence of Fe²⁺ initiates the air oxidation of ascorbic acid, and this process can be enhanced by the addition of hydrogen peroxide. tandfonline.com Theoretical studies on the complexes of Fe(III) with ascorbic acid have been conducted to understand their stability and reactivity. mdpi.com It has been suggested that under certain conditions, high concentrations of ascorbic acid can lead to the mobilization of iron from iron-carbohydrate complexes like iron (III)-hydroxide polymaltose complex. researchgate.net This interaction is crucial as it can influence the redox state of iron and its subsequent chemical behavior.

Comparative Academic Studies of Ferric Fructose with Other Iron Carbohydrate Complexes

Structural and Coordination Chemistry Analogies with Ferric Carboxymaltose and Iron Sucrose (B13894)

All three iron complexes share a fundamental structural architecture: a polynuclear iron(III)-oxyhydroxide core surrounded by a carbohydrate ligand researchgate.net. This core structure is often likened to that of the physiological iron-storage protein, ferritin medicines.org.uk. In the case of Iron Sucrose, the mineral core is identified as a β-FeOOH polymorph known as akaganeite, with an average core size of approximately 3±2 nm researchgate.net. The iron within these complexes is typically in a high-spin ferric (Fe(III)) state, featuring an octahedral coordination with six surrounding oxygen atoms uni-muenchen.deakjournals.com.

Ferric Fructose (B13574): The structure of the Ferric Fructose complex is highly dependent on pH. At neutral pH, studies suggest that fructose molecules form a weak coating around polynuclear iron-containing particles uni-muenchen.de. Under these conditions, a hydroxy-iron polymer is the predominant form researchgate.net. However, as the pH increases, the formation of a tetra-deprotonated fructose moiety has been proposed, which can lead to the breakdown of the larger polynuclear structure into smaller, mononuclear this compound complexes uni-muenchen.de.

Ferric Carboxymaltose: Similar to the others, Ferric Carboxymaltose features a polynuclear iron core stabilized by a carbohydrate shell. The distinguishing feature is its ligand, which is derived from the oxidation of maltodextrin (B1146171) to form carboxymaltose. This introduces carboxyl functional groups to the ligand structure, which influences its interaction with the iron core.

FeatureThis compoundIron SucroseFerric Carboxymaltose
Iron Core Structure Polynuclear iron-oxyhydroxide polymer researchgate.netuni-muenchen.dePolynuclear iron(III)-hydroxide (akaganeite, β-FeOOH) medicines.org.ukresearchgate.netPolynuclear iron(III)-oxyhydroxide researchgate.net
Core Size Not specified~3 nm researchgate.netNot specified
Overall Particle Size Not specified~7 nm researchgate.netNot specified
Ligand Fructose uni-muenchen.deSucrose medicines.org.ukCarboxymaltose (oxidized maltodextrin) researchgate.net
Iron Coordination Octahedral Fe(III) with oxygen ligands uni-muenchen.deakjournals.comOctahedral Fe(III) with oxygen ligands uni-muenchen.deakjournals.comOctahedral Fe(III) with oxygen ligands researchgate.net
Molecular Weight (Mw) Variable (pH-dependent)~43 kDa medicines.org.uk~150 kDa researchgate.net

Comparative Analysis of Chemical Stability and Degradation Pathways (In Vitro Chemical Models)

The chemical stability of iron-carbohydrate complexes is a critical attribute, as it governs the potential for premature release of weakly-bound, or "labile," iron. This stability is largely dictated by the strength of the interaction between the iron core and the carbohydrate ligand.

Iron Sucrose: This complex is held together by non-covalent forces, and upon administration, the sucrose is designed to dissociate from the iron core medicines.org.uk. Compared to more modern formulations, Iron Sucrose is considered to have lower chemical stability.

Ferric Carboxymaltose: Generally regarded as one of the more stable iron-carbohydrate complexes. The robust nature of the carboxymaltose ligand's interaction with the iron core contributes to this enhanced stability, minimizing the amount of labile iron.

The primary degradation pathway for these complexes in vitro involves the dissociation of the carbohydrate shell from the iron core. For this compound, this process is highly sensitive to pH changes uni-muenchen.de. For all complexes, factors such as dilution can influence the integrity of the carbohydrate shell and thus the stability of the complex.

Distinguishing Ligand-Iron Interactions Across Different Carbohydrate Ligands

This compound: The interaction is primarily through the hydroxyl groups of the fructose molecule. At neutral pH, this interaction is relatively weak, resulting in what is described as a "coating" on the iron particles uni-muenchen.de. While raising the pH can deprotonate these hydroxyl groups, leading to stronger interactions, it paradoxically also promotes the breakdown of the polynuclear core uni-muenchen.de.

Iron Sucrose: The stabilizing interaction is non-covalent, relying on the attraction between the dipoles of the numerous hydroxyl groups on the sucrose molecules and the surface of the iron core researchgate.net. The sheer number of surrounding sucrose molecules provides the necessary stabilization for the complex medicines.org.uk.

Ferric Carboxymaltose: The key distinction for this ligand is the presence of carboxylate functional groups in addition to hydroxyl groups. Carboxylate groups are capable of forming stronger, more direct coordinative bonds and chelation complexes with the ferric iron in the core. Academic studies have noted that ligands with carboxyl groups, such as gluconate, are significantly more effective at interacting with and breaking down iron particles than ligands with only hydroxyl groups, like fructose uni-muenchen.de. This suggests that the iron-carboxymaltose interaction is fundamentally stronger and more robust than the iron-fructose or iron-sucrose interactions, leading to a more stable complex.

ComplexPrimary LigandKey Functional GroupsNature of InteractionImplied Stability
This compound FructoseHydroxyl (-OH)Weak dipole interactions; pH-dependent uni-muenchen.deLower
Iron Sucrose SucroseHydroxyl (-OH)Non-covalent dipole interactions medicines.org.ukresearchgate.netModerate
Ferric Carboxymaltose CarboxymaltoseHydroxyl (-OH), Carboxyl (-COO⁻)Stronger chelation/coordinative bonds researchgate.netuni-muenchen.deHigher

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing ferric fructose complexes, and how can their structural integrity be validated?

  • Methodological Answer : this compound synthesis typically involves controlled stoichiometric reactions between iron salts (e.g., ferric chloride) and fructose under specific pH and temperature conditions. Structural validation requires techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm iron-carbohydrate coordination bonds and inductively coupled plasma mass spectrometry (ICP-MS) to quantify iron content. X-ray diffraction (XRD) can assess crystallinity, while nuclear magnetic resonance (NMR) can monitor fructose structural changes post-complexation .

Q. How does the pH of the reaction medium influence the stability of this compound complexes?

  • Methodological Answer : Stability studies should involve varying pH levels (e.g., 3–9) during synthesis, followed by spectrophotometric analysis (UV-Vis) to track absorbance shifts indicative of complex degradation. Dynamic light scattering (DLS) can monitor particle size changes, while zeta potential measurements assess surface charge stability. Comparative data at physiological pH (7.4) are critical for evaluating biomedical applicability .

Q. What in vitro models are appropriate for assessing this compound’s iron bioavailability?

  • Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal iron absorption. Pre-treat cells with fructose-free media, then expose them to this compound complexes. Measure intracellular ferritin levels via ELISA as a proxy for iron uptake. Parallel controls with ferrous sulfate and chelation inhibitors (e.g., phytate) can isolate fructose-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

  • Methodological Answer : Contradictory results may arise from varying experimental conditions. Design a systematic study comparing:

  • Reactive oxygen species (ROS) assays : Use dichlorofluorescein (DCFH-DA) in cell-free vs. cellular systems (e.g., HepG2 cells).
  • Iron redox cycling : Employ electron paramagnetic resonance (EPR) to detect Fe²⁺/Fe³⁺ transitions under physiological vs. high-fructose conditions.
  • Dose-response analysis : Test sub-millimolar to millimolar concentrations to identify threshold effects. Statistical meta-analysis of prior studies can contextualize discrepancies .

Q. What molecular mechanisms underlie this compound’s potential role in modulating mineral homeostasis (e.g., iron, calcium)?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in animal models (e.g., Sprague-Dawley rats) fed this compound diets. Focus on genes/proteins involved in iron regulation (hepcidin, ferroportin) and calcium metabolism (TRPV6, calbindin). Isotope tracing (⁵⁵Fe/⁴⁵Ca) can track mineral distribution in tissues .

Q. How does this compound’s chelation stability compare to other iron-carbohydrate complexes (e.g., ferric gluconate) in simulated biological fluids?

  • Methodological Answer : Conduct competitive ligand assays in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Use ICP-MS to quantify iron release over time. Compare stability constants (log K) via potentiometric titration. Molecular dynamics simulations can predict binding affinities under varying ionic strengths .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in animal studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data (e.g., iron levels over time), mixed-effects models account for individual variability. Power analysis ensures adequate sample sizes to detect biologically relevant effects .

Q. How can researchers mitigate confounding variables when studying this compound’s metabolic interactions?

  • Methodological Answer :

  • Dietary controls : Pair-fed animal models to standardize caloric intake.
  • Genetic knockouts : Use CRISPR-edited cell lines lacking fructose transporters (e.g., GLUT5).
  • Isocaloric substitution : Replace fructose with glucose in control groups to isolate fructose-specific effects.
    Multivariate regression analysis adjusts for covariates like baseline iron status .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.